Fmoc-D-His(1-Me)-OH
CAS No.: 1197025-85-6
Cat. No.: VC6323162
Molecular Formula: C22H21N3O4
Molecular Weight: 391.427
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1197025-85-6 |
---|---|
Molecular Formula | C22H21N3O4 |
Molecular Weight | 391.427 |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) |
Standard InChI Key | SLWOFHRSEVVUHM-HXUWFJFHSA-N |
SMILES | CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Fmoc-D-His(1-Me)-OH (CAS 1197025-85-6) is a synthetic amino acid derivative with the molecular formula C₂₂H₂₁N₃O₄ and a molecular weight of 391.4 g/mol . The compound consists of three key structural components:
-
Fmoc group: A fluorenylmethyloxycarbonyl protecting group attached to the α-amino group, ensuring stability during solid-phase peptide synthesis (SPPS).
-
D-Histidine backbone: The non-natural D-enantiomer of histidine, which confers resistance to proteolytic degradation compared to its L-counterpart.
-
1-Methylimidazole side chain: A methyl group substituted at the 1-position of the imidazole ring, altering electronic and steric properties critical for peptide-protein interactions .
The methyl group at the 1-position distinguishes this derivative from other histidine analogs, such as Fmoc-His(3-Bum)-OH, which features a tert-butyloxymethyl group at the 3-position . This substitution reduces hydrogen-bonding capacity while enhancing hydrophobicity, making the compound suitable for designing membrane-permeable peptides .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Fmoc-D-His(1-Me)-OH involves multi-step regioselective alkylation and protection strategies:
-
Imidazole alkylation: Histidine’s imidazole ring is methylated at the 1-position using methyl chloride or iodomethane under controlled basic conditions. This step requires precise pH control to avoid over-alkylation .
-
Enantiomeric resolution: Racemic histidine derivatives are separated via chiral chromatography or enzymatic resolution to isolate the D-enantiomer.
-
Fmoc protection: The α-amino group is protected with Fmoc-OSu (N-hydroxysuccinimide active ester) in tetrahydrofuran (THF) or dimethylformamide (DMF), achieving yields exceeding 75% .
Critical challenges include minimizing racemization during coupling and ensuring regioselectivity. Studies on analogous compounds, such as Fmoc-His(3-Bum)-OH, demonstrate that low-temperature (−20°C) reactions with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) reduce racemization to <0.2% .
Analytical Characterization
Synthetic batches are validated using:
-
High-performance liquid chromatography (HPLC): Purity >99% confirmed via C₁₈ columns with trifluoroacetic acid (TFA)/acetonitrile gradients .
-
Mass spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 391.4 [M+H]⁺ .
-
Nuclear magnetic resonance (NMR): ¹H-NMR spectra show characteristic signals for the Fmoc group (δ 7.3–7.8 ppm) and methylimidazole protons (δ 3.1 ppm) .
Physicochemical Properties
Solubility and Stability
Fmoc-D-His(1-Me)-OH exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or ethanol. The methyl group enhances hydrophobicity, necessitating sonication for dissolution in SPPS workflows. Stability studies indicate degradation <5% after six months at −20°C under argon .
Spectroscopic Data
Property | Value/Observation |
---|---|
UV-Vis λₘₐₓ | 265 nm (Fmoc chromophore) |
Fluorescence | λₑₓ 265 nm, λₑₘ 315 nm |
Circular dichroism | Negative peak at 215 nm |
Applications in Peptide Science
Antimicrobial Peptides
Fmoc-D-His(1-Me)-OH has been incorporated into antimicrobial peptides (AMPs) targeting drug-resistant pathogens. For example, analogs of Orn-D-Trp-Cha-Ile-D-Phe-His(1-Bzl)-NH₂ (IC₅₀ = 0.42 μg/mL against C. neoformans) utilize histidine modifications to optimize hydrophobic-hydrophilic balance . The methyl group in Fmoc-D-His(1-Me)-OH may similarly enhance membrane penetration by reducing hydrogen bonding with water .
Enzyme-Resistant Therapeutics
Peptides containing D-histidine derivatives resist proteolysis by chymotrypsin and trypsin. In one study, D-His-modified analogs of glucagon-like peptide-1 (GLP-1) showed a 3-fold increase in plasma half-life compared to L-His counterparts .
Catalytic Peptides
The imidazole ring’s methyl substitution modulates metal-ion coordination in catalytic peptides. For instance, zinc-binding peptides with D-His(1-Me) exhibit altered hydrolysis rates for ester substrates, enabling tunable enzyme-like activity .
Comparative Analysis with Related Derivatives
Parameter | Fmoc-D-His(1-Me)-OH | Fmoc-His(3-Bum)-OH | Fmoc-His(1-Trt)-OH |
---|---|---|---|
Molecular Weight | 391.4 | 464.2 | 585.7 |
Solubility in DMF | 85 mg/mL | 72 mg/mL | 50 mg/mL |
Racemization Risk | <0.2% | 0.5% | 1.2% |
SPPS Compatibility | Excellent | Moderate | Poor |
Challenges and Future Directions
Despite its utility, Fmoc-D-His(1-Me)-OH faces limitations:
-
Cost: Synthesis requires expensive chiral resolution steps, limiting large-scale use.
-
Side Reactions: Methyl groups may undergo oxidation during prolonged storage .
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume